molecular formula C46H91NO5 B11932706 nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate

nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate

Cat. No.: B11932706
M. Wt: 738.2 g/mol
InChI Key: BLONXILMZFGWCV-UHFFFAOYSA-N
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Description

Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate, also known as Lipid 5, is a synthetic lipid compound. It is characterized by its complex structure, which includes a nonyl group, a heptadecan-9-yloxy group, and a hydroxyethylamino group. This compound is primarily used in the formation of lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA delivery and protein expression in both rodent and non-human primate models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol, DMSO, and DMF, and the reactions are carried out under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate has several scientific research applications:

    Chemistry: Used in the synthesis of lipid nanoparticles for various applications.

    Biology: Employed in the delivery of mRNA and proteins in cellular and animal models.

    Medicine: Utilized in drug delivery systems, particularly for gene therapy and vaccine development.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate mRNA or other therapeutic agents, protecting them from degradation and facilitating their delivery into cells. The compound interacts with cellular membranes, allowing the encapsulated agents to be released into the cytoplasm, where they can exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and efficiency in forming lipid nanoparticles. This makes it particularly effective for drug delivery applications .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

nonyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C46H91NO5/c1-4-7-10-13-19-27-34-43-51-45(49)37-30-23-17-16-18-25-32-39-47(41-42-48)40-33-26-20-24-31-38-46(50)52-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,48H,4-43H2,1-3H3

InChI Key

BLONXILMZFGWCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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